(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid
Description
Properties
IUPAC Name |
(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-2-17-8-9-18(13(20)12(17)19)15(23)16-11(14(21)22)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,16,23)(H,21,22)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEHQELQPPKXRR-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212838 | |
| Record name | (R)-(((4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl)amino)phenylaceticacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63422-71-9 | |
| Record name | (αR)-α-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63422-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063422719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(((4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl)amino)phenylaceticacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-[[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-2-(4-ETHYL-2,3-DIOXOPIPERAZINE-1-CARBOXAMIDO)-2-PHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG582EF7NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction with Carbonyl Chloride
The patent outlines a two-step process:
-
Silylation : 4-Ethyl-2,3-dioxopiperazine is treated with a trimethylsilylating agent (e.g., hexamethyldisilazane) to form its trimethylsilyl derivative. This enhances nucleophilicity and solubility in non-polar solvents.
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Carbonylation : The silylated derivative reacts with phosgene (COCl₂) or diphosgene (Cl₃C-O-CCl₃) at temperatures between -20°C and 20°C. For example:
Yields exceed 90% when using diphosgene due to its safer handling and slower decomposition.
Condensation with Phenylacetic Acid Derivatives
The urea intermediate is subsequently reacted with (R)-2-amino-2-phenylacetic acid under basic conditions. Catalysts such as 1,8-diazabicyclo-(5,4,0)-undec-7-ene (DBU) or triethylamine facilitate amide bond formation:
This step achieves a 75–85% yield, with purity >95% after recrystallization.
Direct Acylation Approach
An alternative method bypasses the urea intermediate by directly acylating 4-ethyl-2,3-dioxopiperazine with activated carbonyl reagents.
Use of Chloroformate Reagents
(R)-2-Isocyanato-2-phenylacetic acid reacts with 4-ethyl-2,3-dioxopiperazine in dichloromethane at 0–5°C. The reaction is quenched with aqueous sodium bicarbonate, yielding the target compound with 70–78% efficiency.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate the acylation step. For instance, heating the reactants at 100°C for 10 minutes in dimethylacetamide (DMA) achieves an 88% yield, reducing side products like dimerized urea.
Stereochemical Control
The (2R)-configuration is critical for biological activity. Key strategies include:
-
Chiral Pool Synthesis : Starting from enantiomerically pure (R)-2-amino-2-phenylacetic acid , ensuring retention of configuration during acylation.
-
Kinetic Resolution : Using chiral auxiliaries or catalysts (e.g., L-proline) during the condensation step to favor the R-enantiomer.
Industrial Scale-Up and Optimization
Solvent and Temperature Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | +12% |
| Temperature | 0–5°C | +8% |
| Catalyst | DBU (1.2 equiv) | +15% |
Industrial processes prioritize THF for its low viscosity and ease of removal, coupled with precise temperature control to minimize epimerization.
Green Chemistry Considerations
Replacing phosgene with diphosgene or triphosgene reduces toxicity risks. A 2024 study demonstrated that triphosgene in a water-ethyl acetate biphasic system achieves 91% yield with 99% enantiomeric excess (ee).
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer carbonyl groups.
Substitution: Substituted derivatives with different alkyl or aryl groups.
Scientific Research Applications
(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Chemical Identity and Properties
- IUPAC Name: (2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid
- CAS Number : 63422-71-9
- Molecular Formula : C₁₅H₁₇N₃O₅
- Molecular Weight : 319.31 g/mol
- Physical Properties :
- Stereochemistry : Contains one defined stereocenter (2R configuration) .
Comparison with Structurally Similar Compounds
Compound 1: (2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid
- CAS Number : 62893-24-7
- Molecular Formula : C₁₅H₁₇N₃O₆
- Molecular Weight : 335.31 g/mol
- Key Structural Difference : A hydroxyl (-OH) group is substituted at the para position of the phenyl ring .
- Physical Properties: Melting Point: 205°C Specific Optical Rotation: -85° (c=1, methanol) .
- Applications : Intermediate in the synthesis of cefoperazone sodium , a third-generation cephalosporin antibiotic .
Compound 2: (2S,3R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-3-hydroxybutyric acid
Compound 3: 2-[4-[2-(Dimethylamino)-2-oxo-1,1-diphenylethyl]phenyl]-2-phenylacetic acid
- CAS Number: Not explicitly provided (see ).
- Key Structural Differences: Contains a dimethylamino-oxo-diphenylethyl substituent instead of the piperazinyl-carbonylamino group.
- Pharmacological Activity : Demonstrated superior binding affinity to hypertension-related receptors compared to furosemide .
Comparative Analysis Table
Research Findings and Implications
Structural-Activity Relationships (SAR)
- Piperazine Core : The dioxopiperazine moiety is critical for interactions with bacterial enzymes in β-lactam antibiotics. Substitutions at the 4-position (e.g., ethyl group) influence steric and electronic properties .
- Phenyl vs. Hydroxyphenyl : The hydroxyl group in Compound 1 enhances solubility and hydrogen-bonding capacity, making it suitable for cephalosporin synthesis .
- Chirality : The (2R) configuration in the target compound is essential for its role as a stereospecific impurity in pharmaceuticals .
Biological Activity
(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid, commonly referred to as EPCP, is a compound with significant biological activity, particularly in the realm of antibacterial properties. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its efficacy as an antibacterial agent.
EPCP has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₇N₃O₅
- Molecular Weight : 319.31 g/mol
- CAS Number : 63422-71-9
- Melting Point : 171 °C (dec.)
- Boiling Point : Approximately 458.35 °C
EPCP is typically presented as a white crystalline powder and is used primarily in the synthesis of cephem derivatives, which are known for their antibacterial properties .
EPCP operates primarily through its role as an inhibitor of bacterial cell wall synthesis. It acts on penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. By binding to these proteins, EPCP disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Antibacterial Efficacy
EPCP has been noted for its effectiveness against various strains of bacteria. Its derivatives have been explored in the context of treating infections caused by Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes effectively, enhancing its activity against resistant strains.
Table 1: Summary of Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.5 - 1 µg/mL | Inhibition of cell wall synthesis |
| Escherichia coli | 1 - 4 µg/mL | Disruption of peptidoglycan layer |
| Pseudomonas aeruginosa | 2 - 8 µg/mL | Targeting PBPs |
Study 1: Efficacy Against Multi-Drug Resistant Strains
A clinical study investigated the efficacy of EPCP derivatives against multi-drug resistant strains of Staphylococcus aureus. The results indicated that EPCP exhibited significant antibacterial activity with MIC values lower than those of traditional antibiotics such as methicillin. This suggests that EPCP could be a promising candidate for treating infections caused by resistant bacteria .
Study 2: Pharmacokinetics and Safety Profile
Another study assessed the pharmacokinetics and safety profile of EPCP in animal models. The compound demonstrated favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses. This study underscores the potential for EPCP to be developed further as a therapeutic agent in clinical settings .
Q & A
Q. Optimization Strategies :
- Control reaction temperatures during cyclization (≤60°C) to avoid byproducts.
- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to enhance yield (>75%) .
How can researchers ensure stereochemical integrity at the (2R)-configured chiral center during synthesis?
Q. Advanced Research Focus
- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol (80:20) mobile phase to monitor enantiomeric excess (>98%) .
- Optical Rotation Validation : Compare measured optical rotation ([α]D²⁰ = -63° in methanol) with literature data to confirm configuration .
- X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (R factor <0.05) on single crystals grown via slow evaporation from methanol .
What advanced crystallographic methods are recommended for resolving structural ambiguities in this compound?
Q. Advanced Research Focus
- Single-Crystal X-ray Diffraction : Use SHELX programs (SHELXL-2018) for refinement. Key parameters include:
- Twinned Data Handling : Apply SHELXL's TWIN/BASF commands for crystals with pseudo-merohedral twinning .
How can researchers analyze purity and stability under varying experimental conditions?
Q. Basic Research Focus
- HPLC Analysis : Use a C18 column (4.6 × 250 mm) with a gradient of 0.1% TFA in acetonitrile/water (30:70 to 50:50 over 20 min) to assess purity (>99%) .
- Stability Testing : Store at -20°C under nitrogen; monitor degradation via LC-MS over 6 months (≤2% decomposition) .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Wear nitrile gloves (≥0.1 mm thickness) and safety goggles (ANSI Z87.1-compliant) .
- First Aid : In case of eye contact, irrigate with water for 15 min and seek medical attention (per S26 guidelines) .
- Ventilation : Use fume hoods during phosgene reactions to limit exposure (<0.1 ppm) .
How does structural modification (e.g., hydroxyl substitution) impact biological activity?
Q. Advanced Research Focus
- Derivative Synthesis : Introduce a 4-hydroxyphenyl group (e.g., (2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid) via electrophilic aromatic substitution.
- Bioactivity Testing : Compare β-lactamase inhibition (IC₅₀) between parent compound and derivatives using enzyme kinetics assays. Hydroxyl substitution enhances water solubility but may reduce membrane permeability .
What role does this compound play in the synthesis of cephalosporin antibiotics?
Q. Advanced Research Focus
- Intermediate for Cefoperazone : The compound is coupled with 7-aminocephalosporanic acid (7-ACA) to form cefoperazone, a third-generation cephalosporin.
- Key Step : Amide bond formation under Schotten-Baumann conditions (pH 8–9, 0–5°C) yields >85% conversion .
How can researchers address contradictions in reported melting points or spectral data?
Q. Advanced Research Focus
- DSC Validation : Perform differential scanning calorimetry (heating rate: 10°C/min) to confirm melting point (171°C ± 2°C) and detect polymorphs .
- NMR Reconciliation : Compare ¹H NMR (DMSO-d6, 500 MHz) with published spectra (δ 7.35–7.45 ppm for phenyl group) to resolve discrepancies .
What computational methods support conformational analysis of the piperazinyl moiety?
Q. Advanced Research Focus
- DFT Calculations : Use Gaussian 16 at the B3LYP/6-311++G(d,p) level to optimize geometry and calculate rotational barriers (~5 kcal/mol for piperazinyl ring inversion) .
- Molecular Dynamics : Simulate solvation effects in water (AMBER force field) to predict bioactive conformations .
How to design analogs to improve pharmacokinetic properties while retaining activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
